Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate
Overview
Description
“Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is an organic compound. It is a colorless liquid with a specific odor . It is stable at room temperature and has good solubility, dissolving in various organic solvents such as ethanol and ethyl acetate . This compound is widely used in the field of organic synthesis, often serving as an intermediate or reaction reagent . It can also be used in research fields, such as the synthesis of complexes .
Synthesis Analysis
The synthesis of “Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is quite complex, typically achieved through organic synthesis reactions . The specific synthesis method involves multiple steps and usually requires equipment and conditions found in an organic chemistry laboratory . For example, one method involves the reaction of 4-bromo-2,3-dihydro-1H-inden-1-one with methanol and triethylamine in the presence of palladium (II) chloride dppf, under carbon monoxide pressure .Molecular Structure Analysis
The molecular formula of “Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” is C11H10O3 . The exact mass is 190.06300 . The structure of this compound can be viewed using computational chemistry tools .Physical And Chemical Properties Analysis
“Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate” has a molecular weight of 190.20 . The predicted density is 1.246±0.06 g/cm3 . The melting point is not specified, but the predicted boiling point is 297.5±19.0 °C . The compound is soluble, with a solubility of 1.31 mg/ml .Safety And Hazards
When handling “Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate”, appropriate protective equipment such as gloves and goggles should be worn . Operations should be carried out in a well-ventilated environment to avoid inhalation of gases . The compound should be stored away from sources of ignition and oxidizing agents . If the compound is accidentally ingested or comes into contact with the skin, seek medical attention immediately .
properties
IUPAC Name |
methyl 1-oxo-2,3-dihydroindene-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGSYJMONFCBEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434117 | |
Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |
CAS RN |
55934-10-6 | |
Record name | Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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